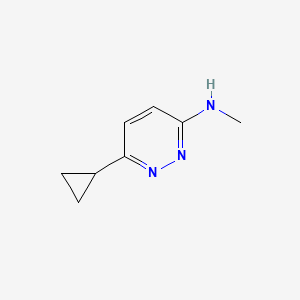

6-cyclopropyl-N-methylpyridazin-3-amine

Description

Contextualization within Pyridazine (B1198779) and Pyridine (B92270) Derivatives

The core of 6-cyclopropyl-N-methylpyridazin-3-amine is a pyridazine ring, a six-membered aromatic ring containing two adjacent nitrogen atoms. Pyridazine and its isomeric counterpart, pyridine (with one nitrogen atom), are fundamental scaffolds in the design of therapeutic agents. nih.gov Pyridazine derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. nih.gov The arrangement of nitrogen atoms in the pyridazine ring influences its electronic properties and its ability to form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets.

Pyridine derivatives are also extensively utilized in the pharmaceutical industry, forming the structural basis for a multitude of approved drugs. nih.gov Their ability to engage in various non-covalent interactions and their synthetic tractability make them a favored choice for medicinal chemists. The study of compounds like this compound, which incorporates a pyridazine core, allows researchers to explore chemical space that is distinct from, yet related to, the well-trodden path of pyridine-based drug discovery.

Overview of Structural Motifs in Medicinal Chemistry

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the presence of specific structural motifs. In this compound, the cyclopropyl (B3062369) moiety and the substituted pyridazine ring are of particular significance.

From a metabolic standpoint, the cyclopropyl group is often more resistant to enzymatic degradation compared to linear alkyl chains, which can lead to improved metabolic stability and a longer duration of action for a drug. Furthermore, the rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation that is favorable for binding to a biological target, thereby enhancing its potency.

| Property | Effect of Cyclopropyl Group |

|---|---|

| Metabolic Stability | Often increases due to resistance to enzymatic degradation. |

| Potency | Can be enhanced by providing a favorable, rigid conformation for target binding. |

| Solubility | May be altered, influencing pharmacokinetic properties. |

| Lipophilicity | Can be modulated to optimize absorption, distribution, metabolism, and excretion (ADME) properties. |

The substitution pattern on the pyridazine or pyridine ring is a critical determinant of a compound's biological activity. The strategic placement of different functional groups allows for the fine-tuning of a molecule's properties to optimize its interaction with a specific biological target. In the case of this compound, the presence of the cyclopropyl group at the 6-position and the N-methylamine at the 3-position are key features.

The amino group at the 3-position of the pyridazine ring is a common feature in many biologically active pyridazine derivatives. This group can act as a hydrogen bond donor and acceptor, facilitating interactions with target proteins. The addition of a methyl group to this amine (N-methylation) can influence the compound's lipophilicity, basicity, and steric profile, which in turn can affect its absorption, distribution, and target-binding affinity. Research on related N-methylated pyridazine analogues has shown that such modifications can significantly impact their biological activity. nih.gov

Structure-activity relationship (SAR) studies on various pyridazine derivatives have demonstrated that modifications at the 6-position can have a substantial impact on their pharmacological profile. The introduction of a cyclopropyl group at this position is a rational design strategy to explore novel chemical space and potentially discover compounds with improved therapeutic properties.

Historical Development and Emerging Research Areas of Relevant Analogues

The development of pyridazine-based compounds has a rich history in medicinal chemistry. Early research in this area led to the discovery of compounds with a range of biological activities. More recently, there has been a resurgence of interest in pyridazine derivatives as scaffolds for the development of new therapeutic agents.

The synthesis and evaluation of various 6-substituted pyridazin-3-amine analogues have been a focus of many research programs. These studies have explored the impact of different substituents at the 6-position on the biological activity of these compounds. The incorporation of cyclic structures, such as the cyclopropyl group, represents a more recent trend in the exploration of this chemical space.

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3 |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

6-cyclopropyl-N-methylpyridazin-3-amine |

InChI |

InChI=1S/C8H11N3/c1-9-8-5-4-7(10-11-8)6-2-3-6/h4-6H,2-3H2,1H3,(H,9,11) |

InChI Key |

FBHDGDCWXPDAAY-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NN=C(C=C1)C2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Cyclopropyl N Methylpyridazin 3 Amine and Analogues

Conventional Synthetic Routes and Reaction Conditions

Conventional synthetic strategies for 6-cyclopropyl-N-methylpyridazin-3-amine typically involve a multi-step process. These routes often begin with commercially available pyridazine (B1198779) precursors and sequentially introduce the required functional groups through well-established chemical reactions.

Nucleophilic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental approach for the synthesis of substituted pyridazines. This methodology often involves the displacement of a halide, typically chlorine, from the pyridazine ring by a nucleophile. For the synthesis of the target compound, a key intermediate, 3-amino-6-chloropyridazine, can be synthesized from 3,6-dichloropyridazine (B152260) by reaction with ammonia (B1221849). google.comgoogle.com This reaction is typically carried out in a suitable solvent at elevated temperatures. google.com

Once the amino group is in place, subsequent reactions can be employed to introduce the cyclopropyl (B3062369) and methyl groups.

Reductive Amination Strategies

Reductive amination is a versatile method for the formation of C-N bonds and is particularly useful for the N-methylation of primary amines. organic-chemistry.org In the synthesis of this compound, this strategy would be employed after the formation of 6-cyclopropylpyridazin-3-amine. The primary amine can be reacted with formaldehyde (B43269) in the presence of a reducing agent to yield the desired N-methylated product. researchgate.netnih.gov

A specific and classic example of this transformation is the Eschweiler-Clarke reaction, which utilizes excess formic acid and formaldehyde to methylate primary or secondary amines. wikipedia.orgjk-sci.comorganic-chemistry.org This one-pot reaction is known to proceed to the tertiary amine without the formation of quaternary ammonium (B1175870) salts. wikipedia.orgjk-sci.com

| Reaction | Reagents | Conditions | Product |

| Reductive Amination | Formaldehyde, Reducing Agent (e.g., NaBH3CN, H2/Pd) | Varies with reducing agent | N-methylated amine |

| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | Typically aqueous, near boiling | N-methylated amine |

Multi-Step Synthesis Protocols

A plausible multi-step synthesis for this compound would likely follow a sequence of reactions. A common starting material is 3,6-dichloropyridazine. The synthesis can proceed through the following key steps:

Amination: Selective amination of 3,6-dichloropyridazine with ammonia to yield 3-amino-6-chloropyridazine. google.comgoogle.com

Cyclopropylation: Introduction of the cyclopropyl group at the 6-position, typically via a cross-coupling reaction.

N-Methylation: Methylation of the primary amino group to afford the final product.

This sequential approach allows for the controlled introduction of each functional group, leading to the desired product.

Advanced Synthetic Techniques and Alternative Methodologies

More contemporary approaches to the synthesis of this compound and its analogues leverage the power of transition metal-catalyzed cross-coupling reactions. These methods offer high efficiency, functional group tolerance, and mild reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is widely used for the arylation and alkylation of heteroaromatic compounds. researchgate.netnih.gov In the context of synthesizing this compound, a Suzuki coupling can be employed to introduce the cyclopropyl group.

This can be achieved by reacting a halogenated pyridazine precursor, such as 3-amino-6-chloropyridazine, with cyclopropylboronic acid or its more stable trifluoroborate salt in the presence of a palladium catalyst and a suitable base. researchgate.netnih.gov The choice of ligand for the palladium catalyst is crucial for achieving high yields and can include phosphines like tricyclohexylphosphine (B42057) (PCy3) or XPhos. nih.govaudreyli.com

Another relevant palladium-catalyzed reaction is the Negishi coupling, which involves the reaction of an organozinc compound with an organic halide. wikipedia.orgresearchgate.net This method could also be applied to introduce the cyclopropyl group onto the pyridazine core.

| Reaction | Reactants | Catalyst System | Key Features |

| Suzuki-Miyaura Coupling | Halopyridazine, Cyclopropylboronic Acid/Ester | Pd Catalyst (e.g., Pd(OAc)2), Ligand (e.g., PCy3, XPhos), Base | High functional group tolerance, mild conditions. researchgate.netnih.govaudreyli.com |

| Negishi Coupling | Halopyridazine, Cyclopropylzinc Reagent | Pd or Ni Catalyst | Effective for coupling various carbon centers. wikipedia.orgresearchgate.netorgsyn.org |

Copper-Catalyzed Methods

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods for the formation of C-N and C-C bonds. While traditionally requiring harsh conditions, modern advancements have led to milder protocols.

Copper-catalyzed N-cyclopropylation of anilines and amines using cyclopropylboronic acid has been reported, offering a potential route to form the C-N bond between the pyridazine ring and the methylamino group, or potentially for the introduction of the cyclopropyl group itself. researchgate.net These reactions are typically promoted by a copper(II) salt, such as Cu(OAc)2, often in the presence of a ligand.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing the purity of products. georgiasouthern.edu In the context of pyridazine chemistry, microwave irradiation offers a rapid and efficient alternative to conventional heating methods for the synthesis of various derivatives. asianpubs.orgnih.gov This technique has been successfully applied to key steps in the formation of the pyridazine core and the introduction of substituents.

The application of microwave energy can significantly shorten reaction times, often reducing them from hours to mere minutes. georgiasouthern.eduasianpubs.org For instance, in the synthesis of certain pyridazine derivatives, reactions that required several hours of reflux under conventional heating were completed in 1-3 minutes using microwave irradiation. asianpubs.org This rapid heating, combined with the ability to achieve temperatures higher than the solvent's boiling point in sealed vessels, can lead to dramatic rate enhancements.

Several studies have demonstrated the utility of microwave-assisted synthesis for various pyridazine analogues. For example, the condensation of dicarbonyl compounds with hydrazine (B178648) hydrate (B1144303) to form the pyridazine ring can be efficiently carried out under microwave conditions. Similarly, nucleophilic substitution reactions to introduce amine functionalities onto a pre-existing pyridazine core are often amenable to microwave heating. The synthesis of sulfonamide derivatives incorporating a pyridazine moiety has also been developed using microwave irradiation techniques. nih.gov

A comparative overview of conventional versus microwave-assisted synthesis for a hypothetical reaction is presented below:

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours | Minutes |

| Energy Consumption | High | Low |

| Yield | Moderate to Good | Good to Excellent |

| Side Reactions | More prevalent | Often minimized |

The benefits of microwave-assisted synthesis extend to multi-component reactions, providing a pathway to complex pyridazine structures in a single step. mdpi.com This approach, combined with the efficiency of microwave heating, allows for the rapid generation of libraries of pyridazine analogues for research purposes.

Practical Considerations in Synthetic Scale-Up for Research Purposes

Transitioning a synthetic route from a small-scale laboratory preparation to a larger scale for extensive research or pre-clinical studies introduces a new set of challenges. The primary goals are to ensure the process is reproducible, safe, and provides the desired compound with consistent purity and yield.

Optimization of Reaction Efficiency and Purity

Optimizing reaction efficiency and purity is a critical step in the scale-up process. This involves a systematic investigation of various reaction parameters to identify the conditions that provide the best balance of yield, purity, and cost-effectiveness. Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates, solubility of reagents and products, and ease of purification. For pyridazine synthesis, a range of solvents may be explored, and the optimal choice may differ between reaction types.

Temperature: While higher temperatures often increase reaction rates, they can also lead to the formation of impurities through side reactions or decomposition of products. Careful temperature control is crucial for maintaining selectivity.

Catalyst: In catalyzed reactions, the type and loading of the catalyst can have a profound effect on the reaction outcome. Screening different catalysts and optimizing their concentration is a common strategy.

Reagent Stoichiometry: Adjusting the ratio of reactants can maximize the conversion of the limiting reagent and minimize the formation of byproducts.

Reaction Time: Monitoring the reaction progress over time helps to determine the optimal duration to achieve maximum conversion without significant product degradation.

The following table illustrates a hypothetical optimization study for a key reaction step in the synthesis of a 6-substituted pyridazine analogue:

| Entry | Solvent | Temperature (°C) | Catalyst (mol%) | Yield (%) | Purity (%) |

| 1 | Toluene | 80 | Catalyst A (5) | 65 | 90 |

| 2 | Dioxane | 80 | Catalyst A (5) | 72 | 92 |

| 3 | Dioxane | 100 | Catalyst A (5) | 85 | 88 |

| 4 | Dioxane | 80 | Catalyst B (5) | 75 | 95 |

| 5 | Dioxane | 80 | Catalyst B (2.5) | 73 | 96 |

Purification strategies must also be considered during the optimization phase. While chromatography is a powerful tool for purification on a small scale, it can be cumbersome and expensive for larger quantities. Therefore, developing procedures that allow for purification by crystallization or extraction is highly desirable for scale-up.

Industrial Production Methodologies

The methodologies for industrial production of pyridazine-containing compounds, and heterocyclic compounds in general, are guided by principles of safety, cost-effectiveness, and compliance with regulatory standards. While specific industrial processes for this compound are not publicly detailed, general strategies for the large-scale synthesis of related compounds like pyridine (B92270) can provide insights. postapplescientific.com

Key considerations in industrial production include:

Raw Material Sourcing: The availability, cost, and quality of starting materials are critical factors. Establishing a reliable supply chain is essential.

Process Safety: A thorough hazard evaluation of the chemical process is conducted to identify and mitigate potential risks, such as runaway reactions, toxic releases, or explosions.

Reactor Design and Engineering: The choice of reactor type and material is dictated by the reaction conditions (e.g., temperature, pressure, corrosivity). Batch or continuous flow reactors may be employed depending on the scale and nature of the process.

Process Automation and Control: Implementing automated control systems helps to ensure consistent reaction conditions, improve reproducibility, and enhance safety.

Waste Management: Developing environmentally responsible methods for treating and disposing of waste streams is a crucial aspect of industrial chemical production.

For the industrial synthesis of heterocyclic compounds, established methods are often favored for their reliability and scalability. For example, multi-step syntheses are carefully planned to minimize the isolation of intermediates, often employing "one-pot" or "telescoped" procedures where subsequent reaction steps are carried out in the same reactor.

Chemical Reactivity and Functional Group Transformations

Reactivity of the Amine Functionality

The exocyclic N-methylamino group is a crucial site for chemical transformations, primarily exhibiting nucleophilic and basic properties.

Nucleophilic Reactivity

The lone pair of electrons on the nitrogen atom of the N-methylamino group makes it a competent nucleophile. chemrevise.org Its nucleophilicity, however, is tempered by the electron-withdrawing nature of the attached pyridazine (B1198779) ring, which delocalizes the lone pair to some extent. Despite this, the amine is expected to readily participate in a variety of classical nucleophilic reactions. masterorganicchemistry.com

Key potential reactions include:

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides would yield the corresponding amide. This is a common transformation for primary and secondary amines.

Alkylation: Further alkylation is possible, though it may require forcing conditions. Reaction with alkyl halides could lead to the formation of a tertiary amine and, subsequently, a quaternary ammonium (B1175870) salt. libretexts.org

Condensation Reactions: The amine can react with carbonyl compounds like aldehydes and ketones to form enamines, which are valuable synthetic intermediates.

The reactivity of the secondary amine in 6-cyclopropyl-N-methylpyridazin-3-amine is comparable to other N-alkylated aminopyridines and aminopyrimidines, which are widely used as nucleophiles in organic synthesis. researchgate.netresearchgate.net

| Reaction Type | Reagent Example | Expected Product | Significance |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-acetyl-6-cyclopropyl-N-methylpyridazin-3-amine | Formation of a stable amide derivative. |

| Alkylation | Methyl Iodide (CH₃I) | 6-cyclopropyl-N,N-dimethylpyridazin-3-aminium iodide | Synthesis of tertiary amine and quaternary salts. libretexts.org |

| Condensation | Cyclohexanone | Enamine derivative | Creation of versatile synthetic intermediates. |

Oxidation Reactions and N-Oxide Formation

Oxidation can occur at several nitrogen centers within the molecule. The specific site of oxidation—either the exocyclic secondary amine or one of the endocyclic pyridazine nitrogens—depends heavily on the choice of oxidizing agent and the reaction conditions.

Oxidation of the N-methylamino group: Strong oxidizing agents can lead to the formation of various products, though this is often less controlled than ring N-oxidation.

N-Oxide Formation on the Pyridazine Ring: The nitrogen atoms of the pyridazine ring are susceptible to oxidation by reagents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide to form N-oxides. amanote.comresearchgate.net For 3-aminopyridazine (B1208633) derivatives, N-oxidation typically occurs at the nitrogen atom further from the amino group (N-1) due to electronic effects. amanote.com The formation of pyridazine N-oxides is a synthetically useful transformation, as the N-oxide group can activate the ring for further functionalization and can be a precursor for generating other structures, such as 2-aminofurans via photochemical rearrangement. nih.govgoogle.com

Transformations of the Pyridazine/Pyridine (B92270) Ring System

The pyridazine ring is an electron-deficient aromatic system, which makes it prone to nucleophilic attack but resistant to electrophilic substitution. uoanbar.edu.iq

Substitution Reactions on the Aromatic Core

Nucleophilic Aromatic Substitution (SNAr): The pyridazine ring itself is activated towards SNAr, especially if a good leaving group (like a halogen) is present on the ring. nih.gov In the absence of such a group, direct nucleophilic substitution of hydrogen (SNArH) is challenging but can be achieved under specific oxidative conditions. The existing amino and cyclopropyl (B3062369) groups are electron-donating, which would generally disfavor nucleophilic attack but could direct it to specific positions if the ring were otherwise activated.

Electrophilic Aromatic Substitution (EAS): Electrophilic substitution on the pyridazine ring is generally difficult due to the deactivating effect of the two nitrogen atoms. uoanbar.edu.iqmasterorganicchemistry.com Reactions like nitration or halogenation require harsh conditions. scribd.com The presence of the activating N-methylamino group and the cyclopropyl group would facilitate such reactions compared to unsubstituted pyridazine. libretexts.org The amino group is a powerful ortho-, para-directing group, suggesting that electrophilic attack would most likely occur at the C-4 or C-6 positions. However, the C-6 position is already substituted, so the C-4 and C-5 positions are the most likely sites for substitution, with the directing effects of both substituents needing to be considered.

Functionalization of C-H Bonds

Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, provide powerful tools for the direct functionalization of heteroaromatic rings like pyridazine. beilstein-journals.orgacs.org These methods avoid the need for pre-installed leaving groups and often offer high regioselectivity.

Palladium-catalyzed reactions are particularly prominent in this area. nih.govnih.gov For pyridazine and related N-heterocycles, the nitrogen atoms can act as directing groups, often favoring functionalization at adjacent positions. beilstein-journals.orgnih.gov However, the regioselectivity can be complex and influenced by other substituents. Potential C-H functionalization reactions for this compound include:

C-H Arylation: Palladium-catalyzed coupling with aryl halides or boronic acids can introduce aryl groups onto the pyridazine ring. rsc.orgnih.govchemrxiv.org

C-H Alkylation/Olefination: Introduction of alkyl or vinyl groups can be achieved using various metal catalysts like rhodium or palladium. beilstein-journals.org

The specific site of C-H functionalization would depend on the catalyst, ligands, and directing group ability of the N-methylamino and cyclopropyl groups. researchgate.net

Chemical Modifications of the Cyclopropyl Moiety

The cyclopropyl group is a three-membered ring with significant ring strain, which imparts unique chemical properties. nih.gov It has electronic characteristics that resemble a carbon-carbon double bond, including the ability to act as a π-electron donor. stackexchange.com

While often used in drug design to enhance metabolic stability by blocking oxidation, the cyclopropyl ring can undergo specific reactions, particularly those involving ring-opening. acs.org

Electrophilic Ring-Opening: Under strongly acidic or electrophilic conditions, the cyclopropane (B1198618) ring can be opened. nih.gov For cyclopropylamines, protonation of the amine can weaken the distal C-C bond, making it susceptible to cleavage. nih.gov

Radical Reactions: The strained C-C bonds can be cleaved under radical conditions. Photochemical methods, for instance, can initiate a single-electron transfer (SET) from an N-aryl cyclopropylamine (B47189), leading to ring-opening and subsequent cycloaddition reactions. chemrxiv.org

Rearrangements: N-cyclopropylamides have been shown to undergo rearrangement reactions in the presence of Lewis acids to form N-(2-chloropropyl)amides or oxazolines, proceeding through a ring-opened intermediate. rsc.orgresearchgate.net

These reactions highlight that while the cyclopropyl group is often a stable spectator, its inherent strain energy can be harnessed for unique chemical transformations under the right conditions. iastate.edubohrium.com

| Functional Moiety | Reaction Class | Key Features | Potential Outcome |

|---|---|---|---|

| N-Methylamino Group | Nucleophilic Reactions | Acts as a nucleophile via the N lone pair. chemrevise.org | Acylation, alkylation, condensation. |

| Pyridazine Ring | N-Oxidation | Formation of N-oxides at ring nitrogens. amanote.com | Activation of the ring for further reactions. nih.gov |

| Pyridazine Ring | C-H Functionalization | Transition-metal catalyzed bond activation. beilstein-journals.orgacs.org | Direct introduction of aryl or alkyl groups. |

| Pyridazine Ring | Aromatic Substitution | Electron-deficient ring favors SNAr; resists EAS. uoanbar.edu.iqresearchgate.net | Substitution of leaving groups by nucleophiles. |

| Cyclopropyl Moiety | Ring-Opening Reactions | Driven by release of high ring strain. nih.gov | Formation of linear or larger ring systems. chemrxiv.orgrsc.org |

Structure Activity Relationship Sar Investigations

Influence of the Cyclopropyl (B3062369) Group on Biological Activity

The cyclopropyl group is a small, rigid, three-membered ring. Its carbon-carbon bonds are shorter than those in typical alkanes and possess enhanced π-character, which allows it to participate in conjugation. stackexchange.com This feature can be significant, as it may influence electronic interactions with the pyridazine (B1198779) ring. The group's compact and well-defined shape provides a specific steric profile that can be crucial for fitting into a binding pocket of a biological target. Compared to a more flexible alkyl chain or a larger group like isopropyl, the cyclopropyl ring offers a distinct and conformationally restricted volume. nih.gov

The electronic nature of the cyclopropyl group can be described as that of a good π-electron donor. stackexchange.com This can influence the electron density of the attached pyridazine ring, potentially modulating its interaction with target proteins. The replacement of other groups, such as a methyl or an isopropyl group, with a cyclopropyl moiety is a common bioisosteric strategy used to fine-tune a compound's properties. researchgate.netdrugdesign.org

| Property | Description | Potential Impact |

|---|---|---|

| Steric Profile | Small, rigid, defined three-dimensional shape | Precise fit in enzyme/receptor binding pockets |

| Electronic Character | Enhanced π-character in C-C bonds; acts as a π-electron donor | Modulation of pyridazine ring electronics; potential for π-stacking-like interactions |

| Lipophilicity | Less lipophilic than an isopropyl group (Hansch π-values: cyclopropyl ≈ 1.14, isopropyl ≈ 1.53) nih.gov | Influences solubility and membrane permeability |

One of the most significant contributions of the cyclopropyl group is its conformational rigidity. Unlike linear alkyl chains, the cyclopropyl ring locks the substituent in a fixed orientation relative to the pyridazine core. This pre-organization of the molecule can reduce the entropic penalty upon binding to a biological target, as less conformational freedom is lost. This can lead to an increase in binding affinity and potency. nih.gov The defined geometry also ensures that the exit vector for the substituent is preserved, which can be critical if it needs to orient other parts of the molecule correctly within a binding site. pressbooks.pub

The substitution of an isopropyl group with a cyclopropyl group can lead to a reduction in lipophilicity and an increase in basicity of a nearby nitrogen atom. nih.gov An increase in the basicity (pKa) of the pyridazine ring nitrogens or the exocyclic amine could affect the compound's ionization state at physiological pH. This, in turn, influences properties such as aqueous solubility and the ability to cross cellular membranes. The thoughtful application of bioisosteres like the cyclopropyl group can be a key strategy to modulate pKa and improve properties like brain permeability. nih.gov

A primary reason for incorporating a cyclopropyl group in drug design is to enhance metabolic stability. The C-H bonds of a cyclopropyl ring are stronger than those in standard aliphatic chains, making them more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. nih.gov Replacing a metabolically vulnerable group (like an isopropyl or tert-butyl group) with a cyclopropyl ring can block a site of metabolism, thereby increasing the drug's half-life and oral bioavailability. However, it is important to note that when a cyclopropyl group is attached directly to an amine, it can sometimes be susceptible to specific metabolic pathways that may lead to the formation of reactive metabolites.

Impact of N-Methyl Substitution on Pharmacological Properties

The methylation of the exocyclic amine to form an N-methyl group is a common and impactful modification in medicinal chemistry. This seemingly small structural change can significantly alter a compound's pharmacological profile.

N-methylation of a secondary amine to a tertiary amine typically leads to an increase in lipophilicity (logD) and may cause a small reduction in basicity (pKa) of the amine nitrogen by about one unit. wordpress.com The removal of the amine proton (N-H) by methylation eliminates a hydrogen bond donor. This can be advantageous, as it may reduce recognition by efflux transporters, potentially improving absorption and cell penetration. wordpress.com Furthermore, N-methylation can protect the amine from certain metabolic pathways, such as N-dealkylation, and has been shown in various contexts to enhance enzymatic stability and improve pharmacological activity. researchgate.netuqtr.ca

| Property Affected | Change upon N-Methylation | Pharmacological Consequence |

|---|---|---|

| Hydrogen Bonding | Removes a hydrogen bond donor (N-H) | May improve membrane permeability and reduce transporter recognition wordpress.com |

| Lipophilicity (logD) | Generally increases wordpress.com | Can affect solubility, protein binding, and cell penetration |

| Basicity (pKa) | Slightly decreases wordpress.com | Alters ionization state at physiological pH, affecting solubility and receptor interaction |

| Metabolic Stability | Can block N-dealkylation; may enhance overall stability researchgate.net | Potentially increases drug half-life |

| Steric Profile | Adds minimal bulk | Can influence binding by filling small hydrophobic pockets |

Structure-Activity Relationships of Pyridazine Ring Substituents

The pyridazine ring itself is a key pharmacophore, and the nature and position of its substituents are critical determinants of biological activity. Substituents can dramatically affect the molecule's properties through steric, electronic, and lipophilic effects. mdpi.com

In related heterocyclic systems, the position of substitution has been shown to be crucial. For example, in some series of active compounds, substituents at the 2- and 3-positions were found to be generally more conducive to activity than those at the 4-position. mdpi.com For the 6-cyclopropyl-N-methylpyridazin-3-amine scaffold, the key positions for substitution are C4, C5, and the cyclopropyl and N-methyl groups themselves.

Substitution on the Pyridazine Core (C4/C5): Introducing substituents on the carbon atoms of the pyridazine ring would alter the molecule's shape, polarity, and electronic distribution. Small, electron-withdrawing groups like fluorine or chlorine, or small alkyl groups, could be explored to probe for additional interactions within a target binding site.

Substitution at the 6-Position: While a cyclopropyl group is present, its replacement with other small alkyl or cycloalkyl groups (e.g., ethyl, isopropyl, cyclobutyl) would directly test the SAR for this position. Such changes would modulate the size, shape, and lipophilicity, clarifying the optimal requirements for activity.

Substitution on the 3-Amino Group: The N-methyl group could be replaced with other small alkyl groups (e.g., ethyl, propyl) to investigate the steric tolerance of the binding pocket. mdpi.com Removing the methyl group to give the primary amine, or adding a second methyl group to form a dimethylamino substituent, would further define the importance of the hydrogen bond donating/accepting capacity and steric bulk at this position.

Systematic modification of these positions is essential to build a comprehensive SAR model, which can guide the design of analogues with improved potency, selectivity, and pharmacokinetic properties.

Conformational Analysis and its Correlation with Biological Efficacy

While specific conformational analysis of this compound is not detailed in the available literature, studies on related N-substituted heterocyclic systems provide insights. For example, in N-substituted 1,3-oxazines, the conformational preference (axial vs. equatorial) of the N-substituent is influenced by its size and the solvent polarity. researchgate.net Similarly, the orientation of the N-methyl group in this compound could be subject to such influences, potentially affecting its biological activity.

The rotation around the C-N bond connecting the N-methylamino group to the pyridazine ring is another important conformational factor. The energetic barrier to this rotation and the preferred dihedral angle will dictate the spatial relationship between the amine substituent and the heterocyclic core.

Stereochemical Aspects of this compound Analogues

Stereochemistry plays a vital role in the biological activity of chiral molecules. While this compound itself is achiral, the introduction of stereocenters through derivatization can lead to enantiomers or diastereomers with distinct pharmacological properties.

For instance, if the cyclopropyl ring were to be substituted, a chiral center would be created. The synthesis of such chiral cyclopropyl-containing nucleosides has been achieved with a high degree of stereocontrol, demonstrating that specific stereoisomers can be selectively prepared. nih.govacs.org It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit widely different activities, with one enantiomer often being significantly more potent or having a different biological effect than the other.

Furthermore, the stereochemistry of imines derived from cyclopropyl ketones has been investigated, showing that they can exist as equilibrating E/Z isomers in solution. orientjchem.org While not directly applicable to the amine in the title compound, this highlights the potential for stereoisomerism in related derivatized structures. The preparation of enantioenriched, densely substituted cyclopropyl amines via formal SN2 reactions has also been reported, providing a pathway to stereochemically defined analogues for biological evaluation. mdpi.com

Preclinical Pharmacological Evaluation

In Vitro Pharmacological Characterization

In vitro pharmacological studies are fundamental to understanding the biological activity of a new chemical entity. These studies utilize isolated enzymes, cells, and tissues to characterize the compound's mechanism of action, potency, and selectivity.

Enzyme Inhibition Assays

Enzyme inhibition assays are conducted to determine if a compound can interfere with the activity of specific enzymes. These assays are crucial for identifying the molecular targets of a potential drug.

There is no publicly available data on the enzymatic inhibition profile of 6-cyclopropyl-N-methylpyridazin-3-amine.

Cell-Based Functional Assays (e.g., Cellular Potency)

Cell-based functional assays are employed to assess a compound's effect on cellular processes. These assays provide insights into the compound's activity in a more biologically relevant context than enzyme assays.

No information regarding the cellular potency or functional activity of this compound in cell-based assays has been reported in the scientific literature.

Kinase Selectivity Screening

For compounds that are potential kinase inhibitors, selectivity screening against a panel of kinases is essential to understand their specificity. A highly selective compound is often desirable to minimize off-target effects.

A kinase selectivity profile for this compound is not available in the public domain.

In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Considerations for Research Compounds

In vitro ADMET studies are critical in early-stage drug discovery to predict a compound's pharmacokinetic and safety properties. These studies help in identifying potential liabilities that could lead to failure in later stages of development.

Membrane Permeability Studies (e.g., P-glycoprotein efflux)

Membrane permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using Caco-2 cells, are used to predict the intestinal absorption of a compound. Additionally, assessing a compound's interaction with efflux transporters like P-glycoprotein (P-gp) is important, as P-gp can limit the oral bioavailability and tissue penetration of drugs.

There is no published data on the membrane permeability or P-glycoprotein efflux potential of this compound.

Microsomal Stability and Metabolic Profile Assessment

Microsomal stability assays, using liver microsomes from different species (e.g., human, rat, mouse), are conducted to evaluate the metabolic stability of a compound. A compound with high metabolic stability is generally expected to have a longer half-life in vivo. Further studies are often performed to identify the major metabolites.

Information regarding the microsomal stability and metabolic profile of this compound is not publicly available.

Preclinical Research on this compound Remains Undisclosed

Comprehensive searches of publicly available scientific literature, patent databases, and clinical trial registries have yielded no specific preclinical data for the chemical compound this compound. While the compound is listed by chemical suppliers, detailed information regarding its pharmacological evaluation and in vivo studies is not present in the public domain.

As a result, it is not possible to provide specific details on the preclinical pharmacological evaluation or in vivo studies for this particular compound as requested. Information regarding its plasma protein binding, efficacy in disease models, pharmacokinetic profile, and brain penetration capabilities has not been publicly reported.

The absence of such data in accessible scientific literature suggests that research into this compound may be in a very early, proprietary stage, or that it has not been pursued for further development.

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Studies

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, vibrational frequencies, and various electronic properties.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is an important indicator of molecular stability and reactivity.

For pyridazine (B1198779) derivatives, the HOMO is typically distributed over the π-system of the pyridazine ring and the electron-donating amino group, while the LUMO is generally localized on the electron-deficient pyridazine ring. The presence of the cyclopropyl (B3062369) group, known for its ability to participate in π-conjugation, and the methyl group on the exocyclic nitrogen, which is an electron-donating group, would be expected to raise the energy of the HOMO, thereby potentially increasing the molecule's reactivity as a nucleophile.

Computational studies on related pyridazinone derivatives have shown HOMO-LUMO energy gaps that are indicative of their biological activity. mdpi.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.

| Property | Description | Expected Influence on 6-cyclopropyl-N-methylpyridazin-3-amine |

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | The amino and cyclopropyl groups are expected to increase the HOMO energy, enhancing nucleophilicity. |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | The electron-deficient pyridazine ring will likely be the primary location of the LUMO. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A potentially moderate gap, suggesting a balance between stability and reactivity, suitable for biological interactions. |

Global reactivity descriptors derived from DFT, such as electronegativity (χ), chemical hardness (η), and global softness (S), provide further insights into the reactivity of a molecule. These parameters are calculated from the energies of the HOMO and LUMO.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. In pyridazine derivatives, the nitrogen atoms of the ring typically exhibit negative electrostatic potential (red regions), making them susceptible to electrophilic attack and capable of forming hydrogen bonds. Conversely, the hydrogen atoms of the amino group and the cyclopropyl ring would show positive electrostatic potential (blue regions), indicating sites for nucleophilic attack. DFT studies on similar heterocyclic systems confirm that MEP maps are instrumental in identifying the reactive sites of molecules. mdpi.com

| Reactivity Index | Formula | Significance for this compound |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Indicates the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. A higher value suggests greater stability. |

| Global Softness (S) | S = 1/η | The reciprocal of hardness; indicates the molecule's polarizability and reactivity. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand might interact with a protein target.

A hypothetical docking of this compound into a kinase active site would likely involve the pyridazine nitrogen atoms acting as hydrogen bond acceptors with backbone amide protons of the hinge region. The amino group could serve as a hydrogen bond donor. The cyclopropyl and methyl groups would likely be oriented towards hydrophobic pockets within the binding site.

Hydrogen bonds are critical for the specificity and stability of ligand-protein interactions. In the case of this compound, the nitrogen atoms of the pyridazine ring and the N-H group of the amine are potential hydrogen bond donors and acceptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, unsynthesized compounds.

The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. While a specific QSAR model for this compound is not available, QSAR studies on other series of pyridazine and pyrazine (B50134) derivatives have been conducted. nih.govscienceopen.com These studies often identify key molecular descriptors that correlate with biological activity.

For a series of compounds including this compound, relevant descriptors would likely include:

Electronic descriptors: such as atomic charges, dipole moment, and HOMO/LUMO energies, which would reflect the molecule's ability to engage in electrostatic and orbital interactions.

Steric descriptors: like molecular volume and surface area, which would relate to the molecule's fit within the receptor binding site.

Hydrophobic descriptors: such as the logarithm of the partition coefficient (logP), which would be important for membrane permeability and hydrophobic interactions with the target.

A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), on a series of analogs could provide a more detailed understanding of the structure-activity relationship by generating 3D contour maps that indicate regions where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity. scienceopen.com

Homology Modeling for Target Protein Structures

In the absence of experimentally determined structures, homology modeling, also known as comparative modeling, stands as a powerful computational method to predict the three-dimensional (3D) structure of a target protein based on its amino acid sequence. numberanalytics.comresearchgate.net This technique is predicated on the principle that proteins with similar sequences are likely to adopt similar 3D structures. numberanalytics.comnumberanalytics.com For a compound like this compound, identifying its biological target is the first critical step. While the specific targets of this compound are not extensively defined in publicly available literature, pyridazine derivatives have been investigated as inhibitors of various protein kinases. nih.govnih.gov Therefore, a protein kinase can be used as a hypothetical target to illustrate the homology modeling process.

The process of building a homology model is a multi-step procedure that can be summarized as follows: nih.gov

Template Selection: The initial and most crucial step is to identify one or more known protein structures (templates) that have a significant sequence similarity to the target protein's sequence. numberanalytics.com This is typically done by searching protein structure databases like the Protein Data Bank (PDB). nih.gov The quality of the final model is highly dependent on the sequence identity between the target and the template; a sequence identity above 50% is generally considered to yield a high-quality model. nih.gov

Sequence Alignment: The amino acid sequence of the target protein is aligned with the sequence of the selected template(s). This alignment is critical for correctly mapping the residues of the target onto the 3D structure of the template. numberanalytics.com

Model Building: Based on the sequence alignment, a 3D model of the target protein is constructed. numberanalytics.com This involves copying the coordinates of the aligned residues from the template to the model and building the coordinates for insertions (loops) and non-conserved side chains. bohrium.com

Model Refinement and Validation: The generated model is then refined to correct any structural irregularities and to minimize its energy. numberanalytics.com The quality of the final model is assessed using various computational tools that check its stereochemical parameters, such as bond lengths, bond angles, and Ramachandran plot analysis. nih.gov

For a hypothetical protein kinase target of this compound, a researcher would first identify a suitable kinase template with a solved crystal structure. Following the steps outlined above, a 3D model of the target kinase would be generated. This model would provide valuable insights into the architecture of the active site, allowing for subsequent molecular docking studies to predict the binding mode of this compound. This structure-based drug design approach can help in understanding the key interactions between the compound and its target, and guide the design of more potent and selective analogs. frontiersin.org

In Silico ADMET Prediction

A variety of free and commercial software platforms, such as ADMET Predictor®, SwissADME, and pkCSM, are available to perform these predictions. simulations-plus.combiorxiv.org These tools utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of known compounds. computabio.com The predictions cover a wide range of properties, which are crucial for evaluating the drug-likeness of a molecule.

Below is an interactive table summarizing the key ADMET parameters that would typically be predicted for a compound like this compound. The values presented are illustrative and represent the type of data generated by in silico prediction tools.

| Parameter | Predicted Value/Classification | Importance in Drug Discovery |

| Absorption | ||

| Human Intestinal Absorption | High | Predicts the extent of absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | An in vitro model for predicting human intestinal absorption. |

| P-glycoprotein Substrate | No | P-gp is an efflux pump that can limit drug absorption and distribution. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | Predicts the ability of the compound to cross into the central nervous system. |

| Plasma Protein Binding | High | Affects the free concentration of the drug available to exert its effect. |

| Metabolism | ||

| CYP450 2D6 Inhibitor | No | Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions. |

| CYP450 3A4 Inhibitor | No | Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Yes/No | Predicts the likelihood of renal excretion. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Predicts the potential of the compound to cause DNA mutations. |

| hERG Inhibition | Low risk | Inhibition of the hERG potassium channel can lead to cardiotoxicity. |

| Hepatotoxicity | Low risk | Predicts the potential for drug-induced liver injury. |

These in silico predictions provide a valuable preliminary assessment of the ADMET profile of this compound. For instance, a prediction of high intestinal absorption and low toxicity would be favorable, while a prediction of significant CYP450 inhibition might be a cause for concern, warranting further experimental investigation. nih.gov It is important to note that these are predictive models, and experimental validation is essential to confirm the in silico findings. nih.gov

Strategic Applications and Future Research Directions

Utility as a Versatile Small Molecule Scaffold in Chemical Research

The 6-cyclopropyl-N-methylpyridazin-3-amine structure serves as a valuable scaffold in chemical research due to the distinct properties of its components. The pyridazine (B1198779) ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a common feature in bioactive molecules. The cyclopropyl (B3062369) group is a well-regarded substituent in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and potency. longdom.org This combination of a rigid, strained aliphatic ring with an aromatic heterocycle provides a three-dimensional character that is highly desirable for exploring interactions with biological targets. Researchers can leverage this scaffold to generate libraries of diverse compounds for screening against various enzymes and receptors.

Application as a Building Block in Organic Synthesis

As a functionalized heterocycle, this compound is a practical building block for more complex molecular architectures. The secondary amine provides a reactive site for a wide range of chemical transformations, including acylation, alkylation, and coupling reactions. These reactions allow for the systematic elaboration of the core structure, enabling the synthesis of diverse derivatives. For instance, the amine can be used as a nucleophile to react with various electrophiles, paving the way for the creation of amides, sulfonamides, and ureas, each with potentially distinct biological activities. The pyridazine ring itself can also undergo further modifications, offering additional avenues for synthetic diversification.

Potential for Lead Compound Development and Optimization in Medicinal Chemistry

The aminopyridazine core is a key structural motif in numerous compounds investigated for therapeutic purposes, including kinase inhibitors. drugbank.com The presence of the cyclopropyl group further enhances its appeal, making this compound an attractive starting point for lead generation and optimization in drug discovery programs. longdom.org

To improve the potency and selectivity of lead compounds derived from this scaffold, medicinal chemists can employ several strategies. Structure-Activity Relationship (SAR) studies are crucial, involving systematic modifications of the molecule to understand how chemical changes affect biological activity.

Key modification strategies include:

Modification of the Amine Substituent: Replacing the N-methyl group with larger alkyl groups, cyclic fragments, or aromatic rings can probe the steric and electronic requirements of the target's binding pocket.

Substitution on the Pyridazine Ring: Adding substituents to the available positions on the pyridazine ring can modulate the molecule's electronics and provide additional interaction points with a biological target.

Alteration of the Cyclopropyl Group: While the cyclopropyl group is often beneficial, exploring other small cycloalkyl groups or functionalized alkyl chains could lead to improved interactions.

The following table outlines potential modifications and their rationale in a lead optimization campaign.

| Modification Site | Potential Modification | Rationale for Improved Potency/Selectivity |

| N-Methyl Group | Substitution with ethyl, propyl, or benzyl (B1604629) groups | Explore larger hydrophobic pockets near the amine binding site. |

| N-Methyl Group | Incorporation into a cyclic amine (e.g., pyrrolidine) | Introduce conformational rigidity to reduce entropic penalty upon binding. |

| Pyridazine Ring | Addition of a halogen (e.g., F, Cl) or methoxy (B1213986) group | Modulate electronic properties (pKa) and explore polar interactions. |

| Cyclopropyl Group | Replacement with cyclobutyl or cyclopentyl groups | Assess the optimal size of the lipophilic group for the target pocket. |

Modulation of Pharmacokinetic Properties

A compound's absorption, distribution, metabolism, and excretion (ADME) profile is critical to its success as a drug. The structure of this compound offers several handles for fine-tuning these pharmacokinetic properties. The basicity of the amine and pyridazine nitrogens will influence solubility and absorption. researchgate.net The cyclopropyl group is known to block metabolism at adjacent positions, potentially increasing the compound's half-life. Modifications to the molecule can be guided by in-silico ADME predictions and subsequent in-vitro experiments to achieve a desirable balance of properties, such as high gastrointestinal absorption and appropriate metabolic stability. researchgate.net

Prodrugs are inactive or less active molecules that are converted into the active parent drug in the body. mdpi.com This approach can be used to overcome issues like poor solubility or permeability. mdpi.comnih.gov The secondary amine in this compound is an ideal attachment point for a promoiety. nih.gov For example, converting the amine into an amide or a carbamate (B1207046) can increase lipophilicity to enhance membrane permeability. nih.gov These prodrugs would then be cleaved by enzymes like amidases or esterases in the body to release the active N-methylated amine compound. nih.gov This strategy could be particularly useful if the parent compound suffers from poor oral absorption. acs.org

Emerging Areas of Investigation (e.g., Agricultural Chemistry)

Beyond pharmaceuticals, the structural motifs present in this compound suggest potential applications in other industries. In agricultural chemistry, both cyclopropylamine (B47189) and pyridazine derivatives are used in the development of herbicides, fungicides, and insecticides. longdom.org The unique combination in this molecule could lead to the discovery of new agrochemicals with novel modes of action or improved properties. Future research could involve screening this compound and its derivatives for activity against various plant pathogens, insects, and weeds to explore its potential contribution to crop protection.

Methodological Advancements in Characterizing Analogues

The precise characterization of pyridazine and pyridine (B92270) analogues is fundamental to understanding their structure-activity relationships (SAR) and optimizing their properties for various applications. Modern analytical techniques provide detailed insights into the molecular architecture, electronic properties, and three-dimensional arrangement of these heterocyclic compounds. Key methodologies include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the structural elucidation of pyridazine derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the molecule. For instance, the chemical shifts and coupling constants in pyridazin-3(2H)-ones and their derivatives have been systematically analyzed to understand substituent effects. rsc.org Advanced 2D NMR techniques, such as gDQCOSY, gHMQC, and gHMBC, have been employed to unambiguously assign the ¹H, ¹³C, and even ¹⁵N chemical shifts for a range of pyridazines, offering a complete picture of their molecular framework. nih.govresearchgate.net These methods are crucial for confirming the regioselectivity of synthetic reactions, as demonstrated in the synthesis of new pyrrolo[1,2-b]pyridazines. nih.gov

Mass Spectrometry (MS): Mass spectrometry is vital for determining the molecular weight and fragmentation patterns of pyridazine analogues, which aids in their identification and structural confirmation. Electron Impact (EI) mass spectrometry has been used to study the fragmentation behavior of substituted pyridazines, providing insights into their stability and decomposition pathways. scilit.comresearchgate.netgrowingscience.com High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of newly synthesized compounds with high accuracy. mdpi.com

| Analytical Technique | Type of Information Provided | Application in Pyridazine Analogue Characterization | References |

|---|---|---|---|

| NMR Spectroscopy | Structural elucidation, chemical environment of atoms, connectivity | Confirmation of molecular structure, assignment of ¹H, ¹³C, and ¹⁵N chemical shifts, analysis of substituent effects. | rsc.orgnih.govresearchgate.netnih.gov |

| Mass Spectrometry | Molecular weight determination, fragmentation patterns | Identification of compounds, confirmation of elemental composition. | scilit.comresearchgate.netgrowingscience.commdpi.com |

| X-ray Crystallography | Three-dimensional molecular structure, bond lengths, bond angles, conformation | Definitive structural confirmation, study of intermolecular interactions and crystal packing. | nih.govgrowingscience.comresearchgate.net |

Addressing Challenges in the Development of Pyridazine/Pyridine-Based Chemotypes

The development of pyridazine and pyridine-based chemotypes as therapeutic agents is often met with several challenges that require strategic mitigation. These challenges span synthetic accessibility, metabolic stability, and potential off-target effects.

Synthetic Challenges: The synthesis of complex pyridazine and pyridine derivatives can be challenging, often requiring multi-step reaction sequences. mdpi.com However, the development of novel synthetic methodologies is helping to overcome these hurdles. For example, microwave-assisted reaction techniques have been employed for the efficient synthesis of certain benzimidazole (B57391) derivatives. ignited.in The unique electronic properties of the pyridazine ring, being a π-electron deficient heteroaromatic system, can influence its reactivity and require careful consideration during synthetic planning. liberty.edu

Metabolic Instability: Metabolic instability is a significant concern in the development of drug candidates. Pyridazine-containing compounds can undergo metabolic oxidation on the heterocyclic ring or its substituents. nih.gov For instance, the pyridazine-3-nitrile motif has been found to be susceptible to glutathione (B108866) (GSH) trapping. nih.gov Strategies to improve metabolic stability include the introduction of fluorine atoms or other substituents that block metabolically labile sites. nih.gov The replacement of a metabolically vulnerable phenyl ring with a more stable heterocycle is another common strategy. blumberginstitute.org

Off-Target Effects and Toxicity: Ensuring the selectivity of pyridazine and pyridine-based compounds for their intended biological target is crucial to minimize off-target effects and potential toxicity. The nitrogen atoms in the pyridazine ring can chelate metal ions, which can lead to off-target interactions. However, pyridazine is generally considered a poor inhibitor of cytochrome P450 enzymes. nih.gov In silico methods are increasingly being used to predict the potential for adverse effects, such as cardiotoxicity or mutagenicity. researchgate.net For example, some heteroaryl amines have shown positive results in the Ames mutagenicity assay, highlighting the importance of early-stage toxicity screening. nih.gov

| Challenge | Description | Mitigation Strategies | References |

|---|---|---|---|

| Synthetic Accessibility | Complex, multi-step syntheses can be required. | Development of novel, more efficient synthetic routes and use of modern techniques like microwave-assisted synthesis. | mdpi.comignited.in |

| Metabolic Instability | Susceptibility to metabolic oxidation and conjugation. | Introduction of blocking groups (e.g., fluorine), replacement of labile moieties. | nih.govnih.govblumberginstitute.org |

| Off-Target Effects and Toxicity | Potential for off-target binding and toxicity. | Early-stage screening for off-target activity and toxicity, structure-based design for improved selectivity, in silico prediction of adverse effects. | nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-cyclopropyl-N-methylpyridazin-3-amine with high purity?

- Methodological Answer : Synthesis typically involves introducing the cyclopropane group via nucleophilic substitution or cross-coupling reactions. For example, cyclopropane rings can be added using copper-catalyzed methods under inert conditions. Subsequent methylation of the pyridazine amine is achieved using iodomethane or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). Purification requires column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures to achieve >98% purity. Monitor intermediates via TLC and confirm final structure using NMR and HRMS .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated DCM/hexane solution. SC-XRD analysis reveals bond angles (e.g., cyclopropane C-C-C ~60°) and dihedral angles between the pyridazine ring and cyclopropane group. Complementary techniques include H/C NMR (e.g., cyclopropane protons at δ 1.2–1.5 ppm) and IR spectroscopy (N-H stretching at ~3400 cm⁻¹ for the amine) .

Q. What analytical methods are recommended for assessing purity and stability?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Retention time and peak symmetry indicate purity.

- Stability Studies : Conduct accelerated degradation under stress conditions (e.g., 40°C/75% RH for 4 weeks). Monitor decomposition products via LC-MS; cyclopropane ring opening or N-demethylation are common degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against kinase or GPCR targets using the compound’s minimized 3D structure (DFT-optimized at B3LYP/6-31G* level). Validate predictions with in vitro assays (e.g., kinase inhibition screens). Note discrepancies between predicted and observed IC₅₀ values may arise from solvation effects or protein flexibility .

Q. What experimental designs resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-Response Curves : Use a minimum of 10 concentrations (logarithmic spacing) to calculate accurate EC₅₀/IC₅₀ values.

- Control Experiments : Include solvent controls (DMSO ≤0.1%) and reference inhibitors (e.g., staurosporine for kinases).

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare replicates (n ≥ 3). Discrepancies may stem from cell line variability (e.g., HEK293 vs. HeLa) or assay conditions (e.g., ATP concentration in kinase assays) .

Q. How can derivatives of this compound be optimized for improved solubility?

- Methodological Answer :

- Structural Modifications : Introduce polar groups (e.g., -OH, -COOH) at the pyridazine C4 position.

- Salt Formation : Prepare hydrochloride or mesylate salts.

- Solubility Assays : Use shake-flask method in PBS (pH 7.4) with UV quantification. Compare with parent compound; enhancements >2-fold are significant .

Q. What strategies mitigate instability of this compound under acidic conditions?

- Methodological Answer :

- Protective Groups : Temporarily block the amine with Boc or Fmoc groups during synthesis.

- Formulation : Use enteric coatings or lipid-based nanoemulsions for oral delivery.

- Degradation Kinetics : Monitor via HPLC at t = 0, 6, 12, 24 hours in simulated gastric fluid (pH 1.2) .

Q. How does the cyclopropane ring influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The strained cyclopropane ring increases electrophilicity at the pyridazine C5 position. Optimize Suzuki-Miyaura couplings using Pd(PPh₃)₄ (5 mol%), K₂CO₃, and aryl boronic acids in THF/H₂O (3:1) at 80°C. Yields >70% are achievable, but steric hindrance from N-methyl may require longer reaction times (24–48 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.